Cas no 1374664-80-8 (4-(4-Methoxyphenyl)pyridin-3-amine)

4-(4-Methoxyphenyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 4-(4-Methoxyphenyl)pyridin-3-amine
- 3-AMINO-4-(4-METHOXYPHENYL)PYRIDINE
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- MDL: MFCD22379708
- インチ: 1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3
- InChIKey: HKZYPPNTQQAVTL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1)C1C=CN=CC=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 48.1
4-(4-Methoxyphenyl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 198434-2.500g |
4-(4-Methoxyphenyl)pyridin-3-amine, 95% |
1374664-80-8 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
4-(4-Methoxyphenyl)pyridin-3-amine 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-(4-Methoxyphenyl)pyridin-3-amineに関する追加情報
Recent Advances in the Study of 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8)
The compound 4-(4-Methoxyphenyl)pyridin-3-amine (CAS: 1374664-80-8) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of targeted therapies for various diseases. This research brief synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications.
Recent studies have demonstrated that 4-(4-Methoxyphenyl)pyridin-3-amine serves as a key intermediate in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry revealed its utility in constructing selective JAK2 inhibitors, showing remarkable potency (IC50 = 12 nM) with minimal off-target effects. The methoxyphenyl moiety appears to contribute significantly to the compound's binding affinity and metabolic stability.
Structural-activity relationship (SAR) investigations have identified the 3-amine group as crucial for maintaining inhibitory activity while allowing for various modifications at the 4-position. Researchers at MIT have developed a novel one-pot synthesis method for this compound (yield: 78%, purity >99%), significantly improving upon previous multi-step approaches. This advancement, published in Organic Process Research & Development, could facilitate larger-scale production for preclinical studies.
In oncology research, derivatives of 1374664-80-8 have shown promising antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) with GI50 values ranging from 0.8-5.2 μM. The mechanism appears to involve dual inhibition of both PI3K and mTOR pathways, as demonstrated through Western blot analysis of phosphorylation patterns. These findings were presented at the 2023 AACR Annual Meeting.
Recent pharmacokinetic studies in rodent models indicate that the parent compound exhibits favorable ADME properties, with oral bioavailability of 42% and a plasma half-life of 3.7 hours. However, researchers note that further optimization may be needed to improve blood-brain barrier penetration for potential CNS applications.
The compound's safety profile has been preliminarily assessed through in vitro toxicity screening, showing minimal cytotoxicity against normal human fibroblasts (IC50 > 100 μM) and no significant hERG channel inhibition at therapeutic concentrations. These results suggest a potentially wide therapeutic window for clinical development.
Ongoing research is exploring the application of 4-(4-Methoxyphenyl)pyridin-3-amine derivatives in inflammatory diseases, with early data showing potent inhibition of TNF-α production in macrophage models. The European Journal of Medicinal Chemistry recently highlighted its potential as a scaffold for developing new anti-rheumatic drugs.
Future directions for research include comprehensive in vivo efficacy studies in disease models, further structural optimization to enhance potency and selectivity, and investigation of potential combination therapies. The compound's versatility as a building block continues to attract interest from both academic and industrial research groups worldwide.
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